[(Octadecyloxy)methyl]benzene
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Overview
Description
[(Octadecyloxy)methyl]benzene is an organic compound that consists of a benzene ring substituted with an octadecyloxy group and a methyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadecyloxy)methyl]benzene typically involves the alkylation of benzene with an octadecyloxy group. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(Octadecyloxy)methyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
[(Octadecyloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Octadecyloxy)methyl]benzene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a series of electron transfer steps leading to the formation of carboxylic acids . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
[(Octadecyloxy)methyl]benzene can be compared with other benzene derivatives such as:
Toluene: Similar in structure but lacks the octadecyloxy group.
Phenol: Contains a hydroxyl group instead of an octadecyloxy group.
Anisole: Contains a methoxy group instead of an octadecyloxy group.
Uniqueness
The presence of the octadecyloxy group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with other molecules, making it distinct from other benzene derivatives .
Properties
CAS No. |
120726-66-1 |
---|---|
Molecular Formula |
C25H44O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
octadecoxymethylbenzene |
InChI |
InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3 |
InChI Key |
JKAJYBZGNGIOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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